molecular formula C7HCl3FN3 B8143843 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Cat. No.: B8143843
M. Wt: 252.5 g/mol
InChI Key: ILTXDPMYCUSDQV-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is an organic compound with the molecular formula C7HCl3FN3. It is characterized by the presence of three chlorine atoms and one fluorine atom attached to a pyrido[4,3-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine typically involves the halogenation of pyrido[4,3-d]pyrimidine derivatives. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a fluorinating agent like hydrogen fluoride (HF) or a fluorinating reagent . The reaction is usually carried out under controlled conditions to ensure the selective introduction of chlorine and fluorine atoms at the desired positions on the pyrido[4,3-d]pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds within the pyrido[4,3-d]pyrimidine family exhibit potent anticancer properties. For instance, derivatives of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine have been investigated for their ability to inhibit specific cancer cell lines. A notable study found that this compound can selectively target mutant KRAS proteins, which are prevalent in various cancers such as pancreatic and colorectal cancer .

Case Study: KRAS Inhibition

  • Objective : Evaluate the efficacy of this compound in inhibiting KRAS G12D.
  • Methodology : The compound was tested on AsPC-1 cells (a pancreatic cancer cell line).
  • Results : The compound demonstrated significant inhibition of KRAS G12D activity and downstream signaling pathways compared to control groups .

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeKey Findings
PancreaticSignificant inhibition of KRAS G12D activity
ColorectalSelective targeting of mutant KRAS proteins

Drug Development

The unique structure of this compound allows it to serve as a scaffold for developing novel therapeutics. Its ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins.

Example Application : Development of small molecule inhibitors targeting lysosomal membrane proteins (LMPs) has shown promise in drug delivery systems. The integration of this compound into drug design can improve the efficacy of therapeutic agents by enhancing their cellular uptake and specificity .

Table 2: Potential Drug Development Applications

Application AreaDescription
Drug Delivery SystemsEnhances cellular uptake of therapeutic agents
Small Molecule InhibitorsTargets specific proteins involved in disease pathways

Research on Mechanisms of Action

Investigations into the mechanisms by which this compound exerts its biological effects have revealed insights into its interaction with cellular pathways. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling cascades.

Mechanism Study Example :

  • Focus : Understanding how the compound activates apoptotic pathways.
  • Findings : The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cells .

Mechanism of Action

The mechanism of action of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,7-Trichloro-8-fluoroquinazoline
  • 2,4,7-Trichloro-8-fluoropyrimidine
  • 2,4,7-Trichloro-8-fluoropyridine

Uniqueness

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern on the pyrido[4,3-d]pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound characterized by its unique molecular structure, which includes three chlorine atoms and one fluorine atom attached to a pyrido[4,3-d]pyrimidine core. Its molecular formula is C7HCl3FN3C_7HCl_3FN_3 and it has a molecular weight of approximately 252.5 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents (chlorine and fluorine) enhance the compound's ability to form strong interactions with biological targets, facilitating either inhibition or modulation of biochemical pathways .

Inhibitory Effects

Research indicates that this compound acts as an inhibitor of the KRAS G12D mutation, a significant target in cancer therapy due to its role in various malignancies. This mutation is implicated in the development and progression of pancreatic and colorectal cancers . The compound's ability to selectively inhibit mutated forms of KRAS presents a promising avenue for therapeutic intervention.

Comparative Biological Activity

The biological activity of this compound can be compared with similar compounds in the pyrido[4,3-d]pyrimidine family. For instance:

Compound NameBiological ActivityKey Features
This compoundInhibitor of KRAS G12DStrong halogen interactions
2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidineEnzyme inhibitorMethyl group enhances lipophilicity
2,4-Dichloro-6-fluoropyrido[4,3-d]pyrimidineAntiviral activityDifferent substitution pattern

This table illustrates how variations in chemical structure affect biological activity and therapeutic potential.

Case Study: KRAS Inhibition

A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting cell proliferation in cancer cell lines harboring the KRAS G12D mutation. The compound was tested against a panel of cancer cell lines where it showed significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the disruption of downstream signaling pathways typically activated by KRAS mutations .

Pharmacokinetics and Toxicology

Further research into the pharmacokinetics of this compound revealed favorable absorption characteristics when administered orally. Toxicological studies indicated a low toxicity profile at therapeutic doses but highlighted the need for further investigation into long-term effects and potential off-target interactions .

Properties

IUPAC Name

2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl3FN3/c8-5-2-1-12-6(9)3(11)4(2)13-7(10)14-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTXDPMYCUSDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl3FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.